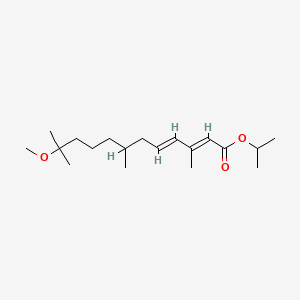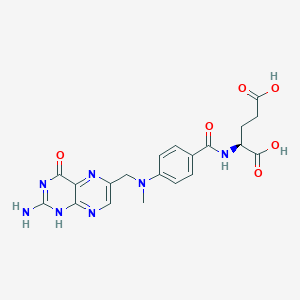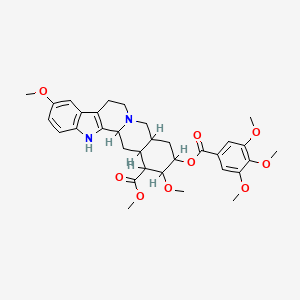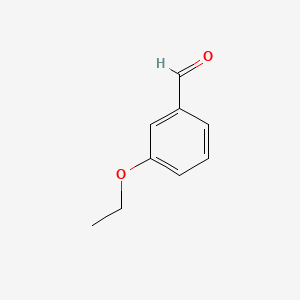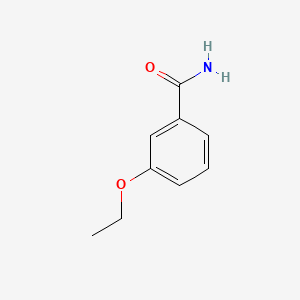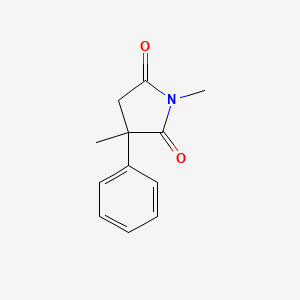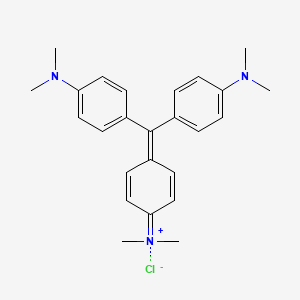
Crystal Violet
説明
Crystal Violet, also known as Gentian Violet or Methyl Violet 10B, is a triarylmethane dye . It is used as a histological stain and in Gram’s method of classifying bacteria . Crystal Violet has antibacterial, antifungal, and anthelmintic properties and was formerly important as a topical antiseptic .
Synthesis Analysis
The original procedure for the synthesis of Crystal Violet was developed by the German chemists Kern and Caro. It involved the reaction of dimethylaniline with phosgene to give 4,4′-bis(dimethylamino)benzophenone (Michler’s ketone) as an intermediate .
Molecular Structure Analysis
Crystal Violet belongs to a class of intensely colored organic compounds called triphenylmethane dyes. The structure and color of Crystal Violet depend on pH, making it a valuable acid-base indicator as well as an excellent dye .
Chemical Reactions Analysis
The reaction between Crystal Violet (CV) and sodium hydroxide (NaOH) has been studied extensively. The reaction orders of CV and NaOH were determined to be 1 and 1.08 by the pseudo rate method, respectively . The overall reaction order was determined to be 1.9 by the half-life method .
Physical And Chemical Properties Analysis
Crystal Violet has a molar mass of 407.99 g/mol and a melting point of 205°C (401°F; 478K). It is soluble in water at a concentration of 4 g/L at 25 °C .
科学的研究の応用
Dye Removal from Wastewaters
Crystal Violet (CV) dye is used in various industries and its removal from wastewaters is a significant area of research . Chitin nanowhiskers (ChNW) have been prepared and applied as an adsorbent to remove CV dye from aqueous solutions . Similarly, sulfonated graphene oxide (GO-SO3H) has been synthesized and characterized for cationic CV adsorption . These studies suggest that both ChNW and GO-SO3H have potential to be used as adsorbents in the treatment of colored wastewaters .
Cell Staining
Crystal Violet is used in cell staining techniques . This technique allows researchers to distinguish between different cell types, monitor the growth of an organism, and examine the effects of a particular parameter on the cells . It is also used in medical applications to detect the presence of certain viruses, bacteria, and fungi .
Textile and Paper Dye Industries
CV dye is used in textile and paper dye industries . It is used to colorize diverse products such as fertilizers, antifreeze, detergents, and leather .
Ink Manufacturing
Crystal Violet is used in the manufacturing of inks for printing, ball-point pens, and inkjet printers . In the textile industry, it serves as a purple dye, whereas in paper production, it is a vital component for navy blue-black hues for inks .
Detection in Aquatic Products
There has been significant research progress in analyzing the presence of Crystal Violet in aquatic products . The detection and analysis of Crystal Violet in aquatic products is crucial due to its potential environmental impact .
Environmental Impact
Crystal Violet is recognized for its extended environmental presence and consequential toxic impacts . It exerts detrimental influences on human health, posing severe eye irritation, skin disorders, respiratory issues, kidney failure, and even cancer . Therefore, treating wastewater containing CV is imperative before discharge into the ecosystems .
Safety And Hazards
特性
IUPAC Name |
[4-[bis[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N3.ClH/c1-26(2)22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6;/h7-18H,1-6H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJXZNDDNMQXFV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N3.Cl, C25H30ClN3 | |
| Record name | HEXAMETHYL-P-ROSANILINE CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20477 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020653 | |
| Record name | Gentian Violet | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexamethyl-p-rosaniline chloride is a green to dark green powder. (NTP, 1992), Green powder, insoluble in water; [CAMEO] | |
| Record name | HEXAMETHYL-P-ROSANILINE CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20477 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Gentian violet | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1974 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
less than 1 mg/mL at 86 °F (NTP, 1992), Very soluble in water, chloroform, In ethylene glycol methyl ether, 30 mg/mL; in ethanol, 30 mg/mL, Solubility (%): water 0.2-1.7; ethanol 3-14; acetone 0.4; chloroform 5.1; insoluble in xylene, In water, 4,000 mg/L at 25 °C | |
| Record name | HEXAMETHYL-P-ROSANILINE CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20477 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Gentian Violet | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4366 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Pharmaceutical grades of Basic Violet 3 have been purified to reduce the heavy metal salt content below the limits of 10 ppm for arsenic and 30 ppm for lead. Although the term Gentian Violet is used, the structure given is for Basic Violet 3. | |
| Record name | Gentian Violet | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4366 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Gentian Violet | |
Color/Form |
Dark green powder or greenish, glistening pieces with metallic luster, Green powder, Bright blue-violet crystals | |
CAS RN |
548-62-9 | |
| Record name | HEXAMETHYL-P-ROSANILINE CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20477 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Crystal violet | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=548-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylrosanilinium chloride [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | gentian violet | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757050 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Crystal violet | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3090 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanaminium, N-[4-[bis[4-(dimethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Gentian Violet | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-[4,4'-bis(dimethylamino)benzhydrylidene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.140 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GENTIAN VIOLET | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4Z741D6O5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Gentian Violet | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4366 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
419 °F (Decomposes) (NTP, 1992), 215 °C (decomposes) | |
| Record name | HEXAMETHYL-P-ROSANILINE CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20477 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Gentian Violet | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4366 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Crystal Violet?
A1: Crystal Violet has a molecular formula of C25H30ClN3 and a molecular weight of 407.99 g/mol.
Q2: How is the structure of Crystal Violet characterized?
A2: Crystal Violet's structure has been investigated using spectroscopic techniques like Fourier Transform Infrared Spectroscopy (FTIR) and X-ray Diffraction (XRD). FTIR reveals the presence of specific functional groups, while XRD provides insights into its crystalline structure. [, ]
Q3: How does Crystal Violet interact with biological systems?
A3: Crystal Violet exhibits strong interactions with negatively charged components of biological systems, such as the teichoic acids found in the cell walls of Gram-positive bacteria. This electrostatic interaction with the thick peptidoglycan layer is believed to be responsible for the retention of the crystal violet-iodine complex during Gram staining, resulting in the characteristic purple color. []
Q4: How is Crystal Violet used to assess biofilm formation?
A4: Crystal Violet staining is a common method for quantifying biofilm formation. The dye binds to the biofilm matrix, and the amount of bound dye, measured spectrophotometrically after extraction, correlates with the biofilm biomass. Researchers have explored improved dissolving solutions like MBDS to enhance the accuracy and reproducibility of this method. []
Q5: Can Crystal Violet be used for environmental remediation?
A5: Yes, Crystal Violet's adsorption properties have been explored for removing contaminants from water. Studies demonstrate its effectiveness in adsorbing onto various materials like modified red mud, Thalia dealbata-derived activated carbon, and plant cellulose waste. These findings highlight its potential in wastewater treatment, particularly for removing dyes. [, , ]
Q6: What factors influence Crystal Violet's adsorption capacity?
A6: Several factors influence Crystal Violet's adsorption efficiency, including pH, temperature, initial dye concentration, adsorbent dosage, and contact time. Research investigates the optimization of these parameters for maximizing dye removal from aqueous solutions. [, , ]
Q7: Does Crystal Violet exhibit photocatalytic activity?
A7: Crystal Violet can act as a photosensitizer in photocatalytic reactions. When exposed to light, it can generate reactive oxygen species (ROS) like singlet oxygen and superoxide radicals, which exhibit potent antimicrobial activity. [, ]
Q8: How is Crystal Violet used in photobactericidal applications?
A8: Researchers have developed photoactivatable polymers embedded with cadmium-free quantum dots and Crystal Violet. These materials demonstrate efficient bactericidal activity against antibiotic-resistant bacteria upon exposure to visible light. This synergistic approach holds promise for combating infections, particularly on surfaces and medical devices. []
Q9: What analytical techniques are used to quantify Crystal Violet?
A9: Several techniques are employed for Crystal Violet analysis, including UV/Vis spectrophotometry and High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). These methods allow for sensitive and accurate quantification of Crystal Violet and its metabolites in various matrices, including aquatic products. [, , ]
Q10: How do microorganisms interact with Crystal Violet?
A10: Some bacterial species, like Bacillus subtilis and Stenotrophomonas maltophilia, can degrade Crystal Violet. Studies have investigated the degradation pathways employed by these bacteria, revealing the breakdown of the dye into less harmful byproducts. [, ]
Q11: What factors affect the microbial degradation of Crystal Violet?
A11: The efficiency of microbial Crystal Violet degradation is influenced by factors such as dye concentration, pH, temperature, and the presence of other carbon and nitrogen sources. Understanding these parameters is crucial for optimizing bioremediation strategies using microorganisms. []
Q12: How does Crystal Violet's structure relate to its activity?
A12: The presence of dimethylamino groups in Crystal Violet's structure contributes to its cationic nature and its ability to interact with negatively charged molecules. Modifying these groups could alter its binding affinity and, consequently, its activity. [, ]
Q13: Can Crystal Violet be used in electrochemical applications?
A13: Yes, Crystal Violet exhibits interesting electrochemical behavior. Researchers have investigated its interactions with surfactants like Triton X-100 using cyclic voltammetry, revealing the influence of the surfactant's dissolved state on Crystal Violet's electrochemical properties. []
Q14: What are the historical milestones in Crystal Violet research?
A14: Crystal Violet's history is rich with discoveries. Its use as a biological stain, particularly in the Gram stain, revolutionized microbiology. More recently, research has expanded to explore its photocatalytic properties and potential in environmental remediation. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





